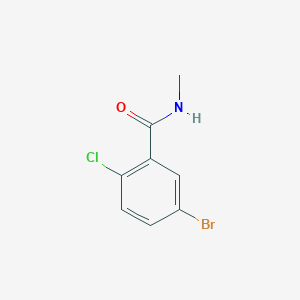

5-bromo-2-chloro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYTZJSGPWNIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428870 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-54-4 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-bromo-2-chloro-N-methylbenzamide

Abstract

5-bromo-2-chloro-N-methylbenzamide is a halogenated aromatic amide with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide presents a comprehensive framework for the systematic characterization of this compound. It provides not just the theoretical underpinnings of each property but also detailed, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and process development scientists, offering a robust methodology for generating the critical data required for informed decision-making in a scientific setting. While specific experimental values for this compound are not widely published, this guide establishes the necessary workflows to obtain them, using data from analogous structures for illustrative context.

Molecular Identity and Structure Verification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This ensures that all subsequent data is attributed to the correct molecule.

Core Molecular Data

The fundamental identifiers for this compound provide the basis for all further calculations and database referencing.

| Property | Value | Source |

| CAS Number | 1197943-70-6 | Parchem[1] |

| Molecular Formula | C₈H₇BrClNO | Derived |

| Molecular Weight | 248.51 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

Spectroscopic Confirmation

A combination of spectroscopic techniques is required to confirm the covalent structure, providing a unique molecular fingerprint.

Mass spectrometry is critical for confirming the molecular weight and elemental composition, particularly the presence of halogen atoms. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region of the mass spectrum for this compound will exhibit a characteristic pattern.[2][3][4]

-

Expected Isotopic Pattern: The spectrum should show a cluster of peaks for the molecular ion (M⁺). The most abundant peak (M) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be a significant peak at M+2, resulting from the presence of either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. A smaller peak at M+4 will correspond to the molecule containing both heavier isotopes (⁸¹Br and ³⁷Cl). The relative intensities of these peaks are predictable and serve as definitive evidence for the presence of one bromine and one chlorine atom.[2][3]

Caption: Workflow for MS analysis and the expected isotopic pattern.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.[5]

-

Analysis: Acquire the spectrum over a mass range of 50-500 m/z.

-

Data Interpretation: Verify the molecular weight from the molecular ion peak. Critically, analyze the isotopic cluster at the molecular ion region to confirm the presence of one bromine and one chlorine atom by comparing the observed peak intensities with theoretical values.[4]

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display complex splitting patterns due to the substitution on the benzene ring. The N-methyl group should appear as a singlet or a doublet (if coupled to the amide N-H, depending on solvent and temperature), typically in the 2.5-3.5 ppm range.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the 8 unique carbon atoms in the molecule, including the carbonyl carbon (typically >160 ppm) and the aromatic carbons.[6]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Include a reference standard like tetramethylsilane (TMS).

-

Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the proposed structure.[7]

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

C=O Stretch (Amide I band): A strong absorption peak is expected in the range of 1630-1680 cm⁻¹, characteristic of a conjugated secondary amide.[8]

-

N-H Stretch: A moderate peak is expected around 3300-3350 cm⁻¹ for the N-H bond of the secondary amide.[8]

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C-Cl and C-Br Stretches: These appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively.

-

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or as a thin film from a solvent cast. For solid samples, Attenuated Total Reflectance (ATR) is a modern, simple alternative.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups (amide, aromatic ring) to confirm the structure.[9][10]

Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in various physical and biological systems.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[11] The melting point of the related precursor, 5-bromo-2-chlorobenzoic acid, is 154-156 °C, suggesting the target compound will also be a solid at room temperature.

Caption: Standard workflow for accurate melting point determination.

Protocol for Melting Point Determination:

-

Sample Preparation: Finely crush a small amount of the dry compound. Pack the powder into a capillary tube to a height of 1-2 mm.[12][13]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Approximate Determination: Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[11]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). Report the result as a range (e.g., 155.0-156.0 °C). Repeat for consistency.[14]

Solubility Profile

Solubility is a critical parameter for drug development, affecting everything from formulation to bioavailability.[15] A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents.

Protocol for Quantitative Solubility (Shake-Flask Method): The shake-flask method is the gold standard for determining equilibrium solubility.[16]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[17]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Sample Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid via centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).[16]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared.[17]

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | (Experimental Data) | (e.g., Insoluble) |

| PBS (pH 7.4) | 37 | (Experimental Data) | (e.g., Sparingly Soluble) |

| Ethanol | 25 | (Experimental Data) | (e.g., Soluble) |

| Acetone | 25 | (Experimental Data) | (e.g., Freely Soluble) |

| DMSO | 25 | (Experimental Data) | (e.g., Very Soluble) |

Ionization and Partitioning Behavior

These properties govern how the molecule behaves in physiological environments, impacting its absorption, distribution, metabolism, and excretion (ADME).

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group. The benzamide moiety is very weakly basic, and its pKa is crucial for predicting its charge state at different physiological pH values. This can be determined experimentally via potentiometric titration or UV-pH titrations.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.

-

LogP < 0: Indicates the compound is predominantly hydrophilic.

-

LogP > 0: Indicates the compound is predominantly lipophilic.

-

Optimal Range for Oral Drugs: Often cited as being between 1 and 3.

Protocol for LogP Determination (Shake-Flask Method):

-

Preparation: Prepare a stock solution of the compound in either n-octanol or water.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the second, immiscible solvent (e.g., add the aqueous stock to n-octanol).

-

Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Allow the layers to separate completely.

-

Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This technical guide outlines a systematic and robust methodology for the comprehensive physicochemical characterization of this compound. By following the detailed protocols for identity confirmation, physical property determination, and the assessment of ionization and partitioning behavior, researchers can generate the high-quality, reliable data essential for advancing scientific and drug development objectives. The emphasis on explaining the causality behind experimental choices and establishing self-validating workflows ensures that the resulting data is not only accurate but also defensible and fit for purpose in a regulated and highly technical environment.

References

- University of Calgary. (n.d.).

- BenchChem. (2025).

- Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.

- Unknown Author. (2021). experiment (1)

- Unknown Author. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- BenchChem. (n.d.). Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. BenchChem Technical Support Center.

- Parchem. (n.d.). This compound (Cas 1197943-70-6). Parchem.

- Unknown Author. (n.d.). Experiment 1 - Melting Points.

- LibreTexts Chemistry. (2020). 16.

- LibreTexts Chemistry. (2023).

- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments.

- ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV).

- BenchChem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents. BenchChem.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide. BenchChem.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Lund University Publications. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98%.

Sources

- 1. parchem.com [parchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.co.za [journals.co.za]

- 7. connectsci.au [connectsci.au]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

5-bromo-2-chloro-N-methylbenzamide CAS number and molecular weight

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the synthesis, properties, and potential applications of 5-bromo-2-chloro-N-methylbenzamide. This document provides detailed protocols, theoretical underpinnings, and safety considerations based on established chemical principles and data from analogous compounds.

Introduction and Core Compound Profile

This compound is a halogenated aromatic amide. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The specific substitution pattern of this compound—a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, with a methylamide group—offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an intriguing candidate for investigation as a pharmaceutical intermediate or a lead compound in drug discovery programs.

The strategic placement of the halogen atoms provides multiple vectors for synthetic modification, for instance, through palladium-catalyzed cross-coupling reactions at the bromine-substituted position. This allows for the systematic exploration of the chemical space around this core structure to optimize biological activity.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1197943-70-6 | [1] |

| Molecular Formula | C₈H₇BrClNO | |

| Molecular Weight | 248.51 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)Br)Cl | N/A |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | Not available. Predicted to be in the range of 140-180 °C based on similar structures. | N/A |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. | N/A |

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound can be reliably achieved from the commercially available precursor, 5-bromo-2-chlorobenzoic acid. The proposed two-step synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with methylamine. This approach is widely used in organic synthesis due to its high efficiency and selectivity.

Rationale for Experimental Choices

-

Step 1: Acyl Chloride Formation. The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this reaction via the formation of the Vilsmeier reagent in situ.

-

Step 2: Amidation. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary amine, in this case, methylamine. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), to prevent side reactions. An excess of the amine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated during the reaction, driving it to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous DCM. This can be a solution of methylamine gas or a commercially available solution (e.g., 40% in water, followed by extraction and drying if necessary, or a solution in an organic solvent).

-

Cool the methylamine solution to 0°C in an ice bath.

-

Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride to the cooled methylamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain pure this compound.

Sources

A Spectroscopic Guide to 5-bromo-2-chloro-N-methylbenzamide: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectral data for 5-bromo-2-chloro-N-methylbenzamide, a compound of interest in synthetic chemistry and drug discovery. While a complete, publicly available experimental dataset for this specific molecule is not readily consolidated, this document will detail the predicted spectral characteristics based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with a bromo, a chloro, and an N-methylbenzamide group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of the expected signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the presence of the N-methylamide moiety.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts and coupling patterns are influenced by the electronic effects of the halogen and amide substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | Ar-H |

| ~ 7.4 - 7.6 | dd | 1H | Ar-H |

| ~ 7.2 - 7.4 | d | 1H | Ar-H |

| ~ 6.1 (broad) | s | 1H | N-H |

| ~ 2.9 | d | 3H | N-CH₃ |

-

Aromatic Protons: The three aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine, bromine, and amide groups.

-

N-H Proton: The amide proton is expected to appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

N-Methyl Protons: The methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent N-H proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (Amide) |

| ~ 135 - 140 | Ar-C (quaternary) |

| ~ 130 - 135 | Ar-C (CH) |

| ~ 125 - 130 | Ar-C (CH) |

| ~ 120 - 125 | Ar-C (CH) |

| ~ 115 - 120 | Ar-C (quaternary) |

| ~ 26 | N-CH₃ |

-

Carbonyl Carbon: The amide carbonyl carbon will appear at a downfield chemical shift.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbons attached to the halogens will be significantly influenced.

-

N-Methyl Carbon: The methyl carbon will appear at an upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the amide group, as well as bands corresponding to the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 1640 | Strong | C=O stretch (Amide I) |

| ~ 1540 | Medium | N-H bend (Amide II) |

| ~ 1240 | Medium | C-N stretch |

| ~ 800 - 900 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 700 - 800 | Strong | C-Cl stretch |

| ~ 550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Molecular Ion Peak: The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected m/z values for the major isotopic peaks are:

-

[M]⁺: m/z ~ 247 (for ⁷⁹Br and ³⁵Cl)

-

[M+2]⁺: m/z ~ 249 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)

-

[M+4]⁺: m/z ~ 251 (for ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pathway

The molecule is expected to undergo fragmentation upon electron ionization. A potential fragmentation pathway is illustrated below.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation. The following are standard protocols for obtaining NMR, IR, and MS data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combined analysis of predicted NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental spectroscopic principles, offers a valuable resource for researchers working with this and structurally related molecules. The provided experimental protocols serve as a guide for obtaining high-quality data essential for unambiguous structure elucidation.

References

Due to the predictive nature of this guide, direct experimental data for this compound is not cited. The principles and typical spectral values are based on established knowledge in the field of organic spectroscopy. For foundational knowledge, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The NIST Chemistry WebBook: [Link]

Solubility of 5-bromo-2-chloro-N-methylbenzamide in different solvents

An In-Depth Technical Guide to the Solubility of 5-bromo-2-chloro-N-methylbenzamide

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of a potential drug candidate. Poor aqueous solubility can impede absorption and lead to low bioavailability, while insolubility in organic solvents can complicate synthesis, purification, and formulation processes. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a substituted benzamide of interest in medicinal chemistry. We will explore the molecular properties governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and present an analysis of its expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance for characterizing this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug discovery and development, solubility is a gatekeeper property. A compound's ability to dissolve in a given medium dictates its behavior in a multitude of essential assays and physiological environments. Insufficient solubility can lead to the premature failure of promising candidates for reasons that mask their true therapeutic potential. For instance, low aqueous solubility can limit gastrointestinal absorption, thereby reducing oral bioavailability and therapeutic effect[1]. Furthermore, compound precipitation in in-vitro assays can lead to inconsistent and unreliable data, complicating structure-activity relationship (SAR) studies[1][2].

This guide focuses on this compound, a molecule featuring a benzamide core. Benzamides are a common scaffold in medicinal chemistry, and understanding their solubility is key to their successful application[3]. We will dissect the structural features of this specific molecule to predict its behavior and provide robust experimental frameworks for its empirical determination.

Molecular Profile of this compound

A molecule's solubility is intrinsically linked to its structure. The interplay of polar and non-polar functional groups, molecular size, and crystal packing forces dictates its interaction with different solvents.

Chemical Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₈H₇BrClNO

-

Molecular Weight: 248.51 g/mol

Analysis of Physicochemical Properties:

-

Polarity and Hydrogen Bonding: The molecule possesses a polar amide functional group, which can act as a hydrogen bond acceptor via its carbonyl oxygen and nitrogen lone pair. However, as a tertiary amide, it lacks a hydrogen-bond-donating N-H proton. This inability to donate hydrogen bonds can significantly reduce its solubility in protic solvents like water compared to primary or secondary amides[4]. The aromatic ring and the halogen substituents (bromo- and chloro-) contribute to the molecule's lipophilicity and reduce its affinity for polar solvents.

-

Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. High melting point solids often have high lattice energies, making them less soluble. The thermodynamic solubility of a compound is the formal representation of this equilibrium between the solid state and the dissolved state[1][5].

Foundational Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces are likely to be soluble in one another[3][6].

-

Polar Solvents (e.g., Water, Methanol): These solvents are characterized by hydrogen bonding and strong dipole-dipole interactions. They are most effective at dissolving polar solutes, particularly those that can participate as both hydrogen bond donors and acceptors.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent solvents for polar molecules that can act as hydrogen bond acceptors.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces (London dispersion forces) and are effective at dissolving non-polar, lipophilic solutes.

It is also crucial to distinguish between two primary types of solubility measurements used in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved solid are in equilibrium[5][7]. It is typically determined using the shake-flask method over an extended period (24-72 hours)[1][5][8].

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock (usually in DMSO) into an aqueous buffer[9][10][11]. This method is rapid, amenable to high-throughput screening (HTS), and reflects the conditions often encountered in biological assays[2][10].

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the gold-standard shake-flask method for thermodynamic solubility and a common HTS method for kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility by Shake-Flask Method

This method is considered the definitive approach for measuring the equilibrium solubility of a crystalline compound[1][5].

Objective: To determine the maximum concentration of this compound at equilibrium in a given solvent.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or LC-MS/MS system

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is typically 1-2 mg per 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended incubation allows the system to reach a true thermodynamic equilibrium[5][7].

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high concentration readings.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze both the filtered sample and the standards using a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Predicted interactions governing solubility.

Conclusion

This compound is a molecule with dual characteristics: a large, lipophilic, halogenated aromatic ring and a polar tertiary amide group. This structure predicts poor solubility in highly polar protic solvents like water and non-polar aliphatic solvents like hexane. Its solubility is expected to be highest in polar aprotic solvents such as DMSO and acetone, which can effectively solvate its polar functional group without being repelled by its non-polar regions. The provided experimental protocols for determining both thermodynamic and kinetic solubility offer a robust framework for researchers to obtain precise, quantitative data essential for advancing drug discovery projects. Understanding and empirically measuring the solubility of this and related compounds is not merely a characterization step but a strategic necessity for successful development.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Chemistry LibreTexts. (n.d.). Polarity of Solvents.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). Benzamide.

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- Burdick & Jackson. (n.d.). Polarity Index.

- PCBIS. (n.d.). Thermodynamic solubility.

- Spiral, Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents.

-

ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

-

ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

- University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Amides.

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. youtube.com [youtube.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Purity Analysis of Synthesized 5-bromo-2-chloro-N-methylbenzamide

An In-depth Technical Guide:

Foreword: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of a novel chemical entity is but the first step. The true measure of success lies in its rigorous characterization. The purity of a compound is not a mere number; it is the foundation upon which all subsequent biological, toxicological, and clinical data are built. For a molecule like 5-bromo-2-chloro-N-methylbenzamide, often a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Impurities can carry their own pharmacological or toxicological profiles, interfere with downstream reactions, and compromise the integrity of research findings.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents a holistic and logical workflow tailored for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind our choice of analytical techniques, grounding our protocols in the principles of scientific integrity and self-validation. This is a field-proven approach, designed for researchers and drug development professionals who require not just data, but confidence in their results.

The Synthetic Landscape: Predicting Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as it is the primary source of potential impurities. A common pathway to this compound (the "Target Compound") involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the reactive acyl chloride intermediate, followed by amidation with methylamine.

This process can introduce several classes of impurities:

-

Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzoic acid.

-

Reagent-Related Impurities: Byproducts from the chlorinating agent.

-

Side-Reaction Products: Formation of dimers or products from undesired reactions. A key potential side-product is the hydrolysis of the 5-bromo-2-chlorobenzoyl chloride intermediate back to the starting carboxylic acid.

-

Residual Solvents: Organic solvents used during reaction and purification (e.g., dichloromethane, toluene, ethyl acetate).

Our analytical approach must therefore be designed to specifically detect and quantify these predicted species alongside any other unknown impurities.

An Orthogonal Analytical Framework

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment is achieved by employing multiple, orthogonal (i.e., different and complementary) methods. Each technique interrogates a different physicochemical property of the molecule, and their collective agreement provides a high degree of confidence in the final purity assignment.

Our framework for this compound integrates chromatographic separation, structural confirmation, and elemental composition verification.

Figure 1: Orthogonal analytical workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for purity determination of non-volatile organic molecules. Its high resolving power allows for the separation of the main compound from closely related structural impurities. For an aromatic compound like our target, a UV detector provides excellent sensitivity. The choice of a reversed-phase C18 column is logical, as it effectively retains moderately polar to non-polar compounds based on their hydrophobicity. A gradient elution is employed to ensure that both early-eluting polar impurities (like the starting carboxylic acid) and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Trustworthiness: The method's validity is established by following principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4] This ensures the method is specific, linear, accurate, precise, and robust.

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

-

-

Instrumentation & Conditions:

-

System: Agilent 1200 Infinity Series LC or equivalent.[5]

-

Detector: Diode Array Detector (DAD) or UV Detector set at 230 nm.

-

Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Identify and report the relative retention time and area percent of any impurities. The method should be sensitive enough to detect impurities at levels of 0.05% or lower.

-

| Parameter | Value | Rationale |

| Column | C18 (250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase | A: H₂O + 0.1% FA; B: ACN + 0.1% FA | Provides good peak shape and ionization for potential MS coupling. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |

| Detection λ | 230 nm | Wavelength of high absorbance for the benzamide chromophore. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Structural Elucidation and Identity Confirmation

While HPLC quantifies purity, it does not confirm identity. Spectroscopic techniques are essential to verify that the main peak is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6][7][8][9] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For this compound, we expect to see specific signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

-

Data Analysis: Compare the observed chemical shifts (δ), coupling constants (J), and integration values to the theoretical structure. The data must be fully consistent with the structure of this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a fundamental check of its identity.[10] For this specific molecule, MS is particularly informative due to the presence of bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1). Observing this unique isotopic cluster provides very strong evidence for the presence of one Br and one Cl atom.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Method: Use the same HPLC method as described in Section 3. Divert the column effluent to the MS detector.

-

Data Acquisition: Acquire spectra in positive ion mode.

-

Data Analysis:

-

Confirm the presence of the protonated molecular ion ([M+H]⁺) at the expected mass-to-charge ratio (m/z) for C₈H₇BrClNO.

-

Verify that the isotopic distribution pattern of the molecular ion peak matches the theoretical pattern for a compound containing one bromine and one chlorine atom.

-

Elemental Composition: A Fundamental Truth

Expertise & Experience: Elemental analysis is a classic, quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[11][12][13] It serves as a final, fundamental verification of the compound's empirical formula and overall purity, as it is sensitive to inorganic impurities or solvation that may not be detected by chromatographic methods. The principle relies on the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).[11][13]

Trustworthiness: A successful elemental analysis, where the found percentages match the calculated theoretical values within an accepted tolerance (typically ±0.4%), provides strong, independent confirmation of the compound's composition and purity.[14]

| Element | Theoretical % | Acceptable Range (±0.4%) |

| Carbon (C) | 38.99% | 38.59% - 39.39% |

| Hydrogen (H) | 2.86% | 2.46% - 3.26% |

| Nitrogen (N) | 5.68% | 5.28% - 6.08% |

Experimental Protocol: CHN Analysis

-

Sample Preparation: Submit a dry, homogeneous sample (2-3 mg) for analysis.

-

Instrumentation: A dedicated CHN elemental analyzer.

-

Data Analysis: Compare the experimentally determined weight percentages for C, H, and N against the calculated theoretical values for the empirical formula C₈H₇BrClNO.

Final Purity Assessment and Reporting

Figure 2: Decision workflow for product release based on analytical data.

Example Integrated Purity Statement:

The purity of this compound, Lot #XYZ, was determined using an orthogonal analytical approach.

-

Purity by HPLC: 99.8% (by area percent normalization).

-

Identity Confirmation: The ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure. High-resolution mass spectrometry shows a molecular ion [M+H]⁺ at m/z 247.9580, consistent with the theoretical value, and the observed isotopic pattern confirms the presence of one bromine and one chlorine atom.

-

Elemental Analysis: Found: C, 39.05%; H, 2.88%; N, 5.71%. Calculated for C₈H₇BrClNO: C, 38.99%; H, 2.86%; N, 5.68%. The results are within the acceptable ±0.4% tolerance.[14]

-

Residual Solvents (by GC-MS): No residual solvents were detected above the reporting threshold of 0.05%.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Wikipedia. (n.d.). Elemental analysis. [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Thoen, J. C., et al. (2020). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

-

Polo, C. C., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

-

ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

-

Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

Sources

- 1. jordilabs.com [jordilabs.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. agilent.com [agilent.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. azom.com [azom.com]

- 12. Elemental analysis - Wikipedia [en.wikipedia.org]

- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Benzamides: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzamide Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a wide array of therapeutic agents.[1] Its versatility arises from the amide functional group, which can engage in crucial hydrogen bonding interactions with biological targets, and the aromatic ring, which allows for extensive substitution to fine-tune pharmacological activity.[2] This adaptability has led to the development of substituted benzamide derivatives with a remarkable spectrum of biological activities, including anticancer, antipsychotic, antiemetic, and antimicrobial effects.[2][3]

This technical guide provides an in-depth exploration of the key biological activities of substituted benzamides. It is designed for professionals in drug development, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Part 1: Anticancer Activities of Substituted Benzamides

Substituted benzamides have emerged as a promising class of compounds in oncology.[4] Their anticancer effects are mediated through diverse mechanisms, most notably the inhibition of histone deacetylases (HDACs).

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[1] The dysregulation of HDAC activity is a common feature in many cancers, making them a key therapeutic target.[1] Benzamide derivatives are a significant class of HDAC inhibitors, with some compounds advancing into clinical trials.[1][5] These inhibitors typically chelate the zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity.[6][7] This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell-cycle arrest, differentiation, and apoptosis.[5]

Caption: Mechanism of HDAC Inhibition by Substituted Benzamides.

Other Anticancer Mechanisms

Beyond HDAC inhibition, substituted benzamides exert their anticancer effects through other pathways:

-

Androgen Receptor (AR) Inhibition: Certain bis-benzamides have been shown to disrupt the interaction between the androgen receptor and its coactivators, inhibiting AR transactivation and the proliferation of prostate cancer cells.[8]

-

NF-κB Pathway Inhibition: Some derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[9]

-

Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site and leading to antiproliferative and anti-vascular effects.[10]

Comparative Efficacy of Anticancer Benzamides

The following table summarizes the in vitro cytotoxic potential of various substituted benzamides against different human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Mechanism of Action | Cell Line | IC50 (µM) | Reference |

| Entinostat (MS-275) | HDAC Inhibitor | K562 (Leukemia) | 0.45 | [6] |

| Compound 14d | AR-Coactivator Inhibitor | LNCaP (Prostate) | 0.016 | [8] |

| N-(phenylcarbamoyl)benzamide | Not Specified | HeLa (Cervical) | 800 | [11] |

| Synthesized Derivative 1 | HDAC Inhibitor | MCF-7 (Breast) | 0.32 | [6] |

| Synthesized Derivative 2 | HDAC Inhibitor | A549 (Lung) | 1.14 | [6] |

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol provides a reliable method for assessing the in vitro antiproliferative activity of substituted benzamides.[6][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted benzamide compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antipsychotic and Antidepressant Activities

Substituted benzamides, such as sulpiride and amisulpride, are clinically important drugs for treating psychiatric disorders, including schizophrenia and dysthymia.[12][13][14] Their therapeutic efficacy stems from a selective and dose-dependent modulation of the dopaminergic system.[12][13]

Mechanism of Action: Dopaminergic System Modulation

The primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesocorticolimbic area of the brain.[12][14] This action is unique because its effect is dose-dependent:

-

Low Doses (e.g., 50-100 mg/day of amisulpride): At low concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors.[13][14] These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, the drugs increase dopamine release in the synaptic cleft, which is believed to alleviate depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[12][13]

-

High Doses (e.g., 400-1,200 mg/day of amisulpride): At higher concentrations, the drugs act on postsynaptic D2/D3 receptors.[13] By blocking these receptors in the limbic system, they inhibit dopamine overactivity, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13][15]

This dual mechanism allows substituted benzamides to be effective against a broader range of symptoms compared to traditional antipsychotics.[12]

Caption: Dose-dependent mechanism of substituted benzamides.

Recent research has also highlighted the importance of stereochemistry. For some benzamide antipsychotics, the S-enantiomer is primarily responsible for D2/D3 receptor binding, while the R-enantiomer preferentially engages with serotonin 5-HT7 receptors, suggesting that the racemic drug exhibits polypharmacy that may contribute to its overall therapeutic profile, including antidepressant effects.[16][17]

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This in vivo assay is a standard preclinical model for assessing the potential antipsychotic activity of compounds by measuring their ability to antagonize a dopamine agonist.[18]

Principle: Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic climbing behavior in mice. This behavior is linked to the stimulation of postsynaptic dopamine receptors in the striatum. A compound with dopamine D2 receptor antagonist activity will inhibit this climbing response.

Step-by-Step Methodology:

-

Animal Acclimatization: Use male mice (e.g., Swiss Webster) and allow them to acclimate to the laboratory environment for at least one week. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle.

-

Test Compound Administration: Administer the substituted benzamide compound or vehicle control via the desired route (e.g., intraperitoneal injection). Dosing should be based on prior toxicity and pharmacokinetic studies.

-

Pre-treatment Time: Allow a specific pre-treatment interval (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 1.0-1.5 mg/kg) to induce climbing behavior.

-

Observation: Immediately after the apomorphine injection, place each mouse individually into a cylindrical wire mesh cage.

-

Scoring: Observe the mice for a period of 20-30 minutes. Every 5 minutes, score the climbing behavior based on a standardized scale (e.g., 0 = four paws on the floor; 1 = two paws on the cage wall; 2 = four paws on the cage wall).

-

Data Analysis: Sum the scores for each mouse over the observation period. Compare the mean climbing scores between the compound-treated groups and the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the climbing score indicates potential antipsychotic activity.

Part 3: Antiemetic Activities of Substituted Benzamides

Several substituted benzamides, including metoclopramide, alizapride, and dazopride, are used to manage nausea and vomiting, particularly that induced by chemotherapy.[19][20][21]

Mechanism of Action

The antiemetic effects are primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[21] The CTZ is a critical area for detecting emetic substances in the blood and relaying signals to the vomiting center. By blocking dopamine receptors in this zone, benzamides inhibit the transmission of these emetic signals.[21]

Some benzamides also have peripheral effects that contribute to their antiemetic action. For instance, metoclopramide increases lower esophageal sphincter tone and enhances gastric motility, which helps to prevent reflux and clear the stomach.[21] While many antiemetic benzamides are dopamine antagonists, research has also focused on developing non-dopaminergic analogues to reduce the risk of extrapyramidal side effects.[22]

Caption: Workflow for Preclinical Evaluation of Antiemetic Benzamides.

Part 4: Synthesis of Substituted Benzamides

The synthesis of benzamides is a fundamental process in medicinal chemistry. The most common methods involve the coupling of a benzoic acid derivative with an amine.[2]

Common Synthetic Routes

-

Via Acyl Chlorides (Schotten-Baumann Conditions): This is a high-yielding and rapid method where a primary or secondary amine is acylated with a highly reactive benzoyl chloride. A base is used to neutralize the HCl byproduct.[2]

-

Via Coupling Reagents: This method involves the direct coupling of a carboxylic acid and an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general and reliable method for synthesizing N-substituted benzamides.[2]

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Deionized Water, Saturated Aqueous Sodium Bicarbonate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial for controlling the exothermic reaction.

-

Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[2]

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-substituted benzamide.

Conclusion and Future Perspectives

The substituted benzamide scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have yielded critical therapies for cancer, psychosis, and emesis, with ongoing research exploring their potential as antimicrobial, anti-inflammatory, and antidiabetic agents.[3][23][24] The future of benzamide-based drug development lies in leveraging computational approaches and a deeper understanding of structure-activity relationships to design next-generation therapeutics with enhanced selectivity, improved potency, and fewer side effects.[23] As our understanding of complex disease pathways grows, the versatility of the substituted benzamide core ensures it will remain a highly valuable starting point for the development of novel and effective medicines.

References

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.

- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.

- Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.

- A Comparative Analysis of Substituted Benzamides as Potent Anticancer Agents. Benchchem.

- The Influence of N-Substituents on Benzamide Activity: A Comparative Analysis for Drug Discovery Professionals. Benchchem.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Current Medical Research and Opinion.

- Chemical structure - biological activity relationship in the group of benzamide compounds II. Semantic Scholar.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

- Joss, R. A., et al. (1985). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European Journal of Clinical Pharmacology.

- Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters.

- Sridhar, J., et al. (1993). Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. Cancer Chemotherapy and Pharmacology.

- Monković, I., et al. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of Medicinal Chemistry.

- Guslandi, M. (1990). [Antiemetic properties of levo-sulpiride]. Minerva Medica.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega.

- Chemotherapy-Induced Nausea and Vomiting: Dopamine Receptor Antagonists. JoVE.

- Scotto, J. C. (1975). [Substituted Benzamides]. Encephale.

- A Comparative Guide to the Biological Activity of Substituted Benzamides. Benchchem.

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.

- Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays. Benchchem.

- Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A comput

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.

- Substituted benzamide drugs as selective neuroleptic agents. PubMed.

- Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- What is the mechanism of Sultopride Hydrochloride?

- Benzamide – Knowledge and References. Taylor & Francis.

- Dufour, H., et al. (1975). [A new substituted benzamide with neuroleptic effects: lin 14 18 or sultopride]. Encephale.

- Biological Activities of Substituted Benzimidazole Derivatives. Journal of Drug Discovery and Development.

- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. PubMed Central.

- Benzamides: Sulpiride. Pharmaguideline.

- In Vivo Therapeutic Potential of Benzamide Derivatives: A Compar

- The Benzamides : pharmacology, neurobiology, and clinical aspects. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Sultopride Hydrochloride? [synapse.patsnap.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Video: Chemotherapy-Induced Nausea and Vomiting: Dopamine Receptor Antagonists [jove.com]

- 22. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Moiety as a Privileged Scaffold in Medicinal Chemistry